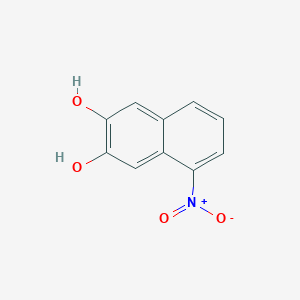
5-Nitronaphthalene-2,3-diol
Overview
Description
5-Nitronaphthalene-2,3-diol is an organic compound with the molecular formula C10H7NO4 and a molecular weight of 205.17 g/mol . It is characterized by the presence of a nitro group (-NO2) and two hydroxyl groups (-OH) attached to a naphthalene ring. This compound is primarily used in research and development as a versatile small molecule scaffold .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Nitronaphthalene-2,3-diol typically involves the nitration of naphthalene derivatives. One common method is the nitration of 1-nitronaphthalene using nitrogen dioxide (NO2) as the nitration reagent under mild conditions . This process can be catalyzed by nickel acetate (Ni(CH3COO)2·4H2O), which enhances the conversion efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration processes. These processes often use nitric acid and sulfuric acid, although they come with challenges such as low selectivity and the generation of corrosive waste acids .
Chemical Reactions Analysis
Types of Reactions: 5-Nitronaphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.
Reduction: The nitro group can be reduced to an amino group (-NH2).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of 5-aminonaphthalene-2,3-diol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Nitronaphthalene-2,3-diol is utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigating potential pharmacological properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitronaphthalene-2,3-diol involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity .
Comparison with Similar Compounds
2-Nitronaphthalene: Another nitroaromatic compound with similar reactivity.
1,5-Dinitronaphthalene: Contains two nitro groups, used in the production of advanced polyurethanes.
1,3-Dinitronaphthalene: Used as a sensitizer in explosives and as an intermediate in dye production.
Uniqueness: 5-Nitronaphthalene-2,3-diol is unique due to the presence of both nitro and hydroxyl groups on the naphthalene ring, which provides a distinct reactivity profile. This combination allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
5-nitronaphthalene-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9-4-6-2-1-3-8(11(14)15)7(6)5-10(9)13/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYYFPIQYNIWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453442 | |
| Record name | 5-nitro-2,3-dihydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77542-54-2 | |
| Record name | 5-nitro-2,3-dihydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-](/img/structure/B1588776.png)
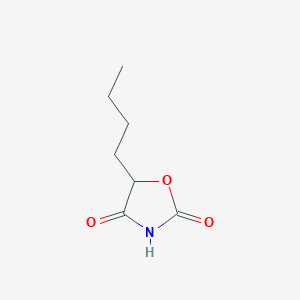
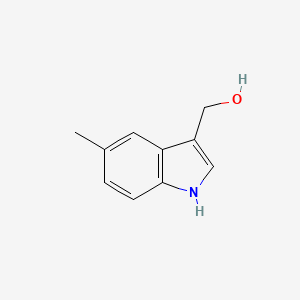

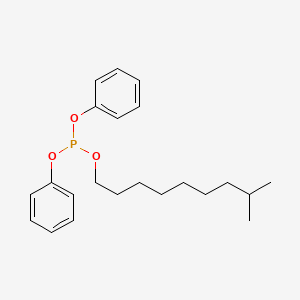

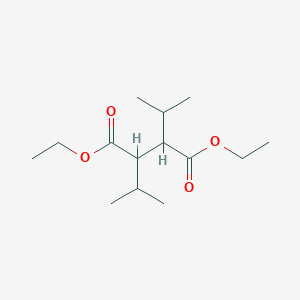

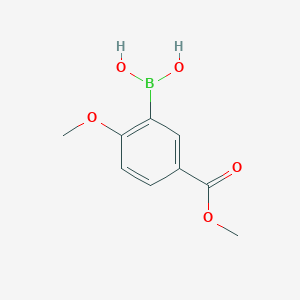
![6-Phenylbenzo[d]isoxazol-3-amine](/img/structure/B1588786.png)
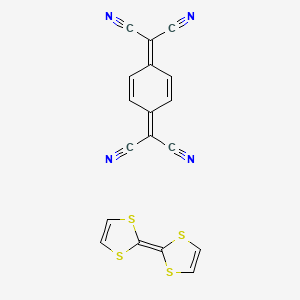

![(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B1588794.png)
